molecular formula C28H21ClN4O B025424 N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide CAS No. 107469-97-6

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide

Cat. No. B025424
M. Wt: 464.9 g/mol
InChI Key: ARACPQDSPBAOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide, also known as CPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPT belongs to the family of benzotriazoles, which are known for their diverse biological activities. In

Mechanism Of Action

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I, which is involved in DNA replication and transcription. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide also inhibits the activity of protein kinase C, which is involved in cell signaling and growth. These mechanisms of action make N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide a promising candidate for the development of new drugs.

Biochemical And Physiological Effects

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to have anti-viral properties and has been studied for its potential use in the treatment of HIV.

Advantages And Limitations For Lab Experiments

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. One area of research is the development of new drugs based on the structure of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. Researchers are also studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in combination with other drugs to increase its effectiveness. Finally, researchers are studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in nanotechnology applications, such as drug delivery systems.

Synthesis Methods

The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide involves the reaction of 2-chloro-1,3,7-triphenyl-1H-benzotriazole with benzylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been used in the development of new drugs for the treatment of cancer, HIV, and other diseases. It has also been used as a tool in biochemical and physiological studies.

properties

CAS RN

107469-97-6

Product Name

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide

Molecular Formula

C28H21ClN4O

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide

InChI

InChI=1S/C28H21ClN4O/c29-21-15-16-23-22(17-21)27(19-9-3-1-4-10-19)33-25-14-8-7-13-24(25)32-26(31-23)18-30-28(34)20-11-5-2-6-12-20/h1-17,33H,18H2,(H,30,34)

InChI Key

ARACPQDSPBAOHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl

synonyms

BENZAMIDE, N-((2-CHLORO-13-PHENYL-5H-DIBENZO(d,h)(1,3,6)TRIAZONIN-6-YL )METHYL)-

Origin of Product

United States

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